[1-(3-Bromophenyl)cyclohexyl]methanamine
Overview
Description
“[1-(3-Bromophenyl)cyclohexyl]methanamine” is a chemical compound with the molecular formula C13H18BrN . It has a molecular weight of 268.2 . The compound is typically in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Research on structurally similar substances has explored a range of topics, including:
Pharmacokinetics and Pharmacodynamics:
- Studies on MDMA and similar compounds have investigated their pharmacokinetics, including metabolism, absorption, and elimination, as well as pharmacodynamic effects such as physiological and subjective responses to the drug (de la Torre et al., 2000).
Neurotoxicity and Neurological Effects:
- Research has highlighted the neurotoxic effects of methamphetamine and related drugs, including their impact on dopamine systems and brain structures (Sekine et al., 2008).
Behavioral and Psychological Impact:
- Investigations into the emotional and prosocial effects of MDMA have been conducted, examining its impact on empathy, social behavior, and emotion recognition (Hysek et al., 2014).
Toxicology and Safety Profiling:
- Toxicological studies have reported on the safety profile, potential for abuse, and adverse effects of recreational use of drugs structurally similar to [1-(3-Bromophenyl)cyclohexyl]methanamine (Wikström et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye damage, and respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVMSPGXGEKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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